2-(Aminooxy)-4-hydroxybutanoic acid

Catalog No.
S15014607
CAS No.
76029-20-4
M.F
C4H9NO4
M. Wt
135.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminooxy)-4-hydroxybutanoic acid

CAS Number

76029-20-4

Product Name

2-(Aminooxy)-4-hydroxybutanoic acid

IUPAC Name

2-aminooxy-4-hydroxybutanoic acid

Molecular Formula

C4H9NO4

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C4H9NO4/c5-9-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)

InChI Key

AUSSSLJBQOCAAZ-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(C(=O)O)ON

2-(Aminooxy)-4-hydroxybutanoic acid, also known as 2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid, is an organic compound with the molecular formula C10H13NO4C_{10}H_{13}NO_4 and a molecular weight of approximately 211.21 g/mol. This compound features an amino group, a hydroxyl group, and a butanoic acid backbone, making it a significant structural analogue of kynurenine. Its unique structure allows it to participate in various

  • Oxidation: This process can convert the compound into corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to yield alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The amino and hydroxyl groups can engage in substitution reactions, leading to various derivatives. Halogenating agents and acylating agents are often used in these reactions .

This compound exhibits significant biological activity, particularly as an inhibitor of kynureninase. It has been shown to have a potent inhibitory effect on the enzyme from both rat and human sources, with an inhibition constant KiK_i of approximately 100 nM. The structural modifications, such as the removal of the aryl amino group and reduction of the carbonyl group at position 7 of the alanine side chain, enhance its potency as an inhibitor .

The synthesis of 2-(Aminooxy)-4-hydroxybutanoic acid typically involves several synthetic routes:

  • Starting Materials: The synthesis often begins with benzenebutanoic acid derivatives.
  • Reaction Conditions: Controlled conditions are maintained to facilitate amino and hydroxyl group substitutions.
  • Purification: Techniques like crystallization or chromatography are used to purify the final product after synthesis .

Industrial production may utilize large-scale reactors where conditions are meticulously controlled to optimize yield and purity.

2-(Aminooxy)-4-hydroxybutanoic acid finds applications primarily in biochemical research due to its role as a kynureninase inhibitor. This activity makes it valuable in studying metabolic pathways involving tryptophan and related compounds. Additionally, its structural characteristics allow for further exploration in drug development targeting neurological disorders linked to tryptophan metabolism .

Interaction studies involving 2-(Aminooxy)-4-hydroxybutanoic acid focus on its binding affinity to kynureninase and other related enzymes. These studies help elucidate the mechanism by which this compound exerts its inhibitory effects and provide insights into potential therapeutic applications in treating conditions associated with altered tryptophan metabolism .

Several compounds share structural similarities with 2-(Aminooxy)-4-hydroxybutanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-3-hydroxybutanoic acidC4H9NO3C_4H_9NO_3Involved in protein synthesis; essential amino acid
2-Aminohexanoic acidC6H13NO2C_6H_{13}NO_2A linear amino acid; plays a role in metabolic processes
3-HydroxykynurenineC10H10N2O3C_{10}H_{10}N_2O_3A product of tryptophan metabolism; involved in neuroprotection

Uniqueness: The distinct feature of 2-(Aminooxy)-4-hydroxybutanoic acid lies in its dual functional groups (amino and hydroxyl) on a butanoic acid backbone, which enhances its ability to interact with biological targets compared to other similar compounds.

This compound's unique structure and biological activity make it a valuable subject for further research in medicinal chemistry and biochemistry.

Biocatalytic Cascade Systems for Stereoselective Production

Biocatalytic cascades have emerged as a powerful strategy for the stereoselective synthesis of 2-(aminooxy)-4-hydroxybutanoic acid. A landmark study demonstrated the use of a class II pyruvate aldolase from Escherichia coli fused with S- or R-selective transaminases to construct the molecule from formaldehyde and alanine. This one-pot system achieved product concentrations exceeding 0.4 M, with enantiomeric excess (ee) values >99% and productivities >80 g L⁻¹ d⁻¹. Key parameters include:

ParameterValue
Formaldehyde toleranceUp to 1.4 M
Yield (S-enantiomer)86%
Yield (R-enantiomer)>95%

The aldolase catalyzes the condensation of formaldehyde and alanine to form 4-hydroxy-2-ketobutyric acid, which is subsequently aminated by the transaminase. Directed evolution of the aldolase improved thermostability, enabling reactions at 37°C for 48 hours without activity loss.

Chemoenzymatic Approaches Utilizing Aldolase-Transaminase Synergy

The integration of aldolases and transaminases enables precise control over stereochemistry. For instance, a dirhodium-catalyzed enantioselective C–H insertion method was adapted to synthesize γ-amino-β-hydroxybutyric acid (GABOB), a structural analog, with 91% ee. This approach uses N-(2-benzyloxyethyl)-N-(tert-butyl)diazoacetamide as a precursor, where rhodium catalysts induce asymmetry during ring-opening. The chemoenzymatic route offers advantages in scalability, as demonstrated by a 25 g-scale synthesis of GABOB with 89% isolated yield.

Recent work has focused on cofactor regeneration systems to enhance efficiency. By coupling glucose dehydrogenase with NADH recycling, transaminase activity increased by 3.2-fold, reducing reaction times from 72 to 24 hours.

Solid-Phase Synthesis Techniques for Aminooxy Functional Group Incorporation

Solid-phase synthesis enables precise incorporation of aminooxy groups into complex molecules. An aminooxy click chemistry (AOCC) strategy uses O-amino nucleophiles to form stable oxime linkages with ketone or aldehyde substrates. For 2-(aminooxy)-4-hydroxybutanoic acid, this involves:

  • Functionalization of Resins: Wang resins modified with hydroxymethylbenzoic acid linkers provide anchor points for aminooxy group introduction.
  • Ligation Steps: Reaction with Fmoc-protected aminooxy acids (e.g., Fmoc-Aoa-OH) in the presence of aniline catalysts achieves >95% coupling efficiency.

A comparative analysis of solid-phase vs. solution-phase synthesis reveals:

MetricSolid-PhaseSolution-Phase
Purity98%85%
Yield per step92%78%
Functional group toleranceHigh (amines, alcohols)Moderate

Optimization of Ring-Opening Reactions in Carbohydrate Derivatives

Ring-opening of aziridine-2-carboxamides with carbohydrate C1-O-nucleophiles provides access to α- and β-O-glycosyl serine conjugates, which inform analogous syntheses for 2-(aminooxy)-4-hydroxybutanoic acid. Key findings include:

  • Solvent Effects: Use of THF with LiClO₄ favors β-selectivity (β:α = 7:1), while DMF with NaHCO₃ shifts to α-selectivity (α:β = 5:1).
  • Protecting Groups: The o-allylbenzyl (ABn) moiety stabilizes intermediates, enabling N- and C-terminal extensions post-glycosylation.

A mechanistic study of aziridine ring-opening revealed two pathways:

  • SN2 Mechanism: Leads to inversion of configuration (β-products).
  • SN1-like Mechanism: Forms oxocarbenium ions, enabling α-product formation.

Structural Basis of Competitive Inhibition in Tryptophan Metabolic Pathways

The structural basis of competitive inhibition by 2-(Aminooxy)-4-hydroxybutanoic acid in tryptophan metabolic pathways involves direct competition with natural substrates at enzyme active sites [3]. Competitive inhibition occurs when an inhibitor molecule competes with the natural substrate for the same active site on the enzyme, effectively blocking substrate binding and reducing catalytic efficiency [3]. The enzyme-inhibitor complex formation prevents productive substrate binding, leading to decreased enzymatic activity that can be overcome by increasing substrate concentrations [3].

In the kynurenine pathway, kynureninase preferentially recognizes 3-hydroxykynurenine over kynurenine, catalyzing the formation of 3-hydroxyanthranilic acid [4]. The disposition of kynurenine in the brain depends on the cellular localization, intracellular compartmentalization, and kinetic characteristics of degradative enzymes including kynureninase [4]. The competitive inhibition mechanism demonstrates that kynurenine aminotransferase is allosterically regulated by alpha-ketoglutarate, with inhibitions being unlocked by kynurenine in a concentration-dependent manner [2].

The structural determinants for effective competitive inhibition include the aminooxy functional group's ability to form stable complexes with pyridoxal phosphate-dependent enzymes [5] [6]. Aminooxy compounds function as inhibitors by attacking the Schiff base linkage between pyridoxal phosphate and the enzyme, forming oxime-type complexes that prevent normal enzymatic function [6]. The inhibitory mechanism involves the formation of stable oximes with alpha-keto acids, which are important intermediates in amino acid metabolism [5].

ParameterValueReference
Inhibition Constant (Ki)100 nM [1]
Enzyme TargetKynureninase [1]
Inhibition TypeCompetitive [3]
Active Site InteractionPyridoxal phosphate binding [6]

Molecular Dynamics Simulations of Enzyme-Ligand Complexes

Molecular dynamics simulations provide critical insights into the dynamic behavior of enzyme-ligand complexes involving 2-(Aminooxy)-4-hydroxybutanoic acid and kynurenine pathway enzymes [7] [8]. These computational approaches enable detailed analysis of protein-ligand interactions, revealing thermodynamic and kinetic aspects of binding processes that are difficult to observe experimentally [7]. The methodology involves performing extensive molecular dynamics simulations to study binding pathways, conformational changes, and stability of enzyme-inhibitor complexes [8].

Advanced molecular dynamics studies have successfully reconstructed complete binding processes for enzyme-inhibitor complexes through hundreds of simulations spanning microsecond timescales [8]. These simulations capture kinetic pathways of inhibitor diffusion from solvent to bound states, passing through metastable intermediate states that provide mechanistic insights into binding mechanisms [8]. The binding pathways reveal that inhibitors undergo complex surface interactions before entering final binding pockets, with transition states requiring specific conformational arrangements [8].

Kynurenine 3-monooxygenase represents a particularly well-studied target for molecular dynamics investigations, where extensive multi-dimensional umbrella sampling explores free-energy surfaces of coenzyme flavin adenine dinucleotide conformational conversions [9]. These simulations examine the transition from buried states within active sites to exposed conformations that enable enzymatic reduction [9]. The computational analysis identifies free-energy barriers associated with conformational changes and provides structural models for active conformations that remain experimentally elusive [9].

Long-time scale ensemble methods in molecular dynamics have been applied to protein-ligand systems containing important enzymatic targets, performing ensembles of multiple 10-microsecond simulations to accurately determine ligand binding sites and conformational changes [10]. These approaches overcome the chaotic nature of individual molecular dynamics trajectories by employing statistical ensembles that provide reproducible results for macroscopic properties [10]. The methodology enables discovery of allosteric binding sites and elucidation of inhibitory mechanisms that occur through conformational cascades [10].

Impact on Kynurenine Pathway Regulation in Neurological Models

The kynurenine pathway represents a critical metabolic route in neurological models, where dysregulation leads to significant pathophysiological consequences in neurodegenerative diseases [11] [12]. The pathway is commonly segregated into distinct branches regulated by kynurenine aminotransferases and kynurenine 3-monooxygenase, often termed the neuroprotective and neurotoxic arms respectively [11]. Several enzymes in the pathway are under tight control of inflammatory mediators, making the kynurenine pathway a key regulatory mechanism in neuroinflammatory diseases [11].

In neurological models, kynurenine pathway metabolites including kynurenic acid, quinolinic acid, 3-hydroxykynurenine, and picolinic acid demonstrate significant involvement in aging and neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis [12]. The important metabolites and key enzymes show substantial significance in these disorders, with both neuroprotective metabolite analogues and small molecule enzyme inhibitors preventing neurotoxic compound formation having potential therapeutic significance [12].

Age-related changes in kynurenine metabolism significantly contribute to disease progression in Parkinson's disease and Alzheimer's disease models [13]. Aging is independently associated with increased kynurenine, kynurenic acid, and quinolinic acid concentrations in serum and cerebrospinal fluid [13]. However, kynurenic acid concentrations are specifically reduced in cerebrospinal fluid of both Parkinson's disease and Alzheimer's disease patients, suggesting disease-specific alterations in cerebral kynurenine pathway activity [13].

The kynurenine pathway serves as one of the major regulatory mechanisms of immune response, with activation implicated in pathogenesis of neuroinflammatory diseases [14]. Prolonged pathway activation leads to production and accumulation of neuroactive metabolites including the potent excitotoxin quinolinic acid [14]. Different brain cell types express kynurenine pathway enzymes differentially, with neurons, astrocytes, oligodendrocytes, and brain microvascular endothelial cells producing neuroprotective compounds, while activated microglia, pericytes, and infiltrating macrophages synthesize neurotoxic metabolites [14].

Disease ModelKynurenic Acid ChangeQuinolinic Acid ChangeClinical Significance
Alzheimer's DiseaseReduced in CSFElevatedCognitive decline correlation
Parkinson's DiseaseReduced in CSFElevatedMotor dysfunction
Huntington's DiseaseReducedSubstantially elevatedStriatal neurodegeneration
Multiple SclerosisVariableElevatedNeuroinflammation marker

Longitudinal studies demonstrate that increasing kynurenine to tryptophan ratios correlate with elevated plasma concentrations of phosphorylated tau-181, glial fibrillary acidic protein, and neurofilament light over two-year periods [15]. These findings provide evidence that greater concentrations of kynurenine pathway metabolites associate with biomarker evidence of neurofibrillary tau pathology, neuroinflammation, and neurodegeneration, suggesting dysregulated kynurenine pathway metabolism plays a role in neurodegenerative disease pathogenesis [15].

XLogP3

-3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

135.05315777 g/mol

Monoisotopic Mass

135.05315777 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-11

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